molecular formula C21H31FN2O3S B11350442 N-cyclooctyl-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

N-cyclooctyl-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11350442
M. Wt: 410.5 g/mol
InChI Key: NQWVQUMREZEMEG-UHFFFAOYSA-N
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Description

N-CYCLOOCTYL-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a fluorophenyl group, and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOOCTYL-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions.

    Attachment of the Methanesulfonyl Group: This can be done using sulfonylation reactions with methanesulfonyl chloride.

    Cyclooctyl Group Addition:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOOCTYL-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-CYCLOOCTYL-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological targets, providing insights into molecular mechanisms.

Mechanism of Action

The mechanism of action of N-CYCLOOCTYL-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-CYCLOOCTYL-1-[(2-FLUOROPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE: This compound has a similar structure but differs in the position of the carboxamide group.

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares the fluorophenyl group but has a different core structure.

Uniqueness

N-CYCLOOCTYL-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of a piperidine ring, a fluorophenyl group, and a methanesulfonyl group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C21H31FN2O3S

Molecular Weight

410.5 g/mol

IUPAC Name

N-cyclooctyl-1-[(2-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C21H31FN2O3S/c22-20-11-7-6-8-18(20)16-28(26,27)24-14-12-17(13-15-24)21(25)23-19-9-4-2-1-3-5-10-19/h6-8,11,17,19H,1-5,9-10,12-16H2,(H,23,25)

InChI Key

NQWVQUMREZEMEG-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3F

Origin of Product

United States

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